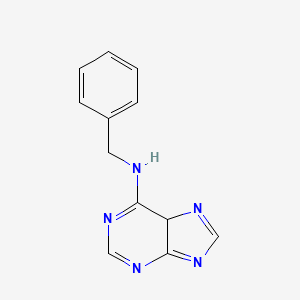![molecular formula C13H12BF3KN B7909076 Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate](/img/structure/B7909076.png)
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate is a chemical compound with the molecular formula C13H12BF3KN and a molecular weight of 289.15 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthesis typically involves the reaction of 4-aminomethylphenylboronic acid with phenylboronic acid in the presence of potassium fluoride and trifluoroboric acid . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds . Its trifluoroborate group plays a crucial role in stabilizing reaction intermediates and enhancing reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
- Potassium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate
- Potassium p-tolyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
Uniqueness
Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
potassium;[4-(anilinomethyl)phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BF3N.K/c15-14(16,17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13;/h1-9,18H,10H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMXEGXYEWHGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CNC2=CC=CC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)




![3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)
![sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate](/img/structure/B7909041.png)






